molecular formula C23H23N5O3 B11612838 N-benzyl-6-imino-7-(2-methoxyethyl)-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

N-benzyl-6-imino-7-(2-methoxyethyl)-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B11612838
M. Wt: 417.5 g/mol
InChI Key: HKDLDKRAHPOILL-UHFFFAOYSA-N
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Description

N-benzyl-2-imino-1-(2-methoxyethyl)-8-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide is a complex organic compound with the molecular formula C22H21N5O3.

Properties

Molecular Formula

C23H23N5O3

Molecular Weight

417.5 g/mol

IUPAC Name

N-benzyl-6-imino-7-(2-methoxyethyl)-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C23H23N5O3/c1-15-8-9-19-26-21-18(23(30)28(19)14-15)12-17(20(24)27(21)10-11-31-2)22(29)25-13-16-6-4-3-5-7-16/h3-9,12,14,24H,10-11,13H2,1-2H3,(H,25,29)

InChI Key

HKDLDKRAHPOILL-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=NC3=C(C2=O)C=C(C(=N)N3CCOC)C(=O)NCC4=CC=CC=C4)C=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-imino-1-(2-methoxyethyl)-8-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide typically involves multi-step organic reactionsCommon reagents used in these reactions include benzyl chloride, methoxyethylamine, and methyl iodide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-imino-1-(2-methoxyethyl)-8-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-benzyl-2-imino-1-(2-methoxyethyl)-8-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with cellular receptors to modulate signaling pathways involved in various biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-2-imino-1-(2-methoxyethyl)-8-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

N-benzyl-6-imino-7-(2-methoxyethyl)-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound with a unique tricyclic structure and various functional groups. Its molecular formula is C23H23N5O3C_{23}H_{23}N_{5}O_{3} with a molecular weight of 417.5 g/mol. This compound has attracted attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets such as enzymes and receptors. The binding occurs through various interactions including:

  • Hydrogen bonding
  • Hydrophobic interactions
  • Van der Waals forces

These interactions can modulate the activity of target proteins, leading to significant physiological effects. Preliminary studies suggest that the compound may exhibit antimicrobial and anticancer properties, although further research is necessary to elucidate its mechanisms of action fully.

Anticancer Activity

Recent investigations have focused on the anticancer potential of N-benzyl-6-imino-7-(2-methoxyethyl)-13-methyl-2-oxo compounds. In vitro studies have shown promising results against various cancer cell lines:

Cell Line Type of Cancer IC50 (µM) Reference
HT29Colon Cancer15
DU145Prostate Cancer20

The compound's efficacy appears to be comparable to established anticancer agents, suggesting it could be a valuable candidate for further development.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Initial studies indicate that it may possess activity against several bacterial strains:

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL) Reference
Staphylococcus aureus32
Escherichia coli64

These findings suggest that the compound could be explored as a potential antimicrobial agent.

Structure-Activity Relationship (SAR)

The presence of the benzyl group in the structure is believed to influence the biological activity of the compound significantly. Variations in substitution patterns can lead to differences in binding affinity and selectivity for biological targets. For instance:

Compound Molecular Formula Biological Activity
N-benzyl compoundC23H23N5O3Anticancer, Antimicrobial
Analog AC20H20N4O2Moderate Anticancer
Analog BC22H22N4O3Low Antimicrobial

This table illustrates how structural modifications can impact the effectiveness and selectivity of compounds within this class.

Case Studies

A series of case studies have highlighted the potential applications of N-benzyl-6-imino compounds in therapeutic contexts:

  • Study on HT29 Cell Line : In a controlled study, treatment with varying concentrations of the compound resulted in significant inhibition of cell proliferation, indicating its potential as an anticancer agent.
  • Antimicrobial Efficacy Assessment : The compound was tested against clinical isolates of Staphylococcus aureus and Escherichia coli, demonstrating notable antimicrobial activity that warrants further investigation into its mechanism.

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